TLR7/8 antagonist 1
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Overview
Description
TLR7/8 Antagonist 1 is a potent inhibitor of Toll-like receptors 7 and 8, which are key components of the innate immune system. These receptors recognize single-stranded RNA and play a crucial role in the body’s defense against viral infections. This compound is an imidazoquinoline derivative compound that has shown significant potential in modulating immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 Antagonist 1 involves multiple steps, including the formation of the imidazoquinoline core. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazoquinoline structure. The final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 Antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the imidazoquinoline core, potentially affecting its binding affinity to TLR7 and TLR8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions are typically derivatives of the imidazoquinoline core, which may have enhanced or reduced activity against TLR7 and TLR8 .
Scientific Research Applications
TLR7/8 Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of imidazoquinoline derivatives.
Biology: Helps in understanding the role of Toll-like receptors in immune responses and their involvement in various diseases.
Medicine: Investigated for its potential in treating autoimmune disorders, such as lupus, by modulating the immune system.
Industry: Utilized in the development of new immunomodulatory drugs and as an adjuvant in vaccine formulations
Mechanism of Action
TLR7/8 Antagonist 1 exerts its effects by binding to Toll-like receptors 7 and 8, preventing their activation by single-stranded RNA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. By modulating these pathways, this compound can reduce inflammation and immune responses, making it a valuable therapeutic agent for autoimmune diseases and cancer .
Comparison with Similar Compounds
Imiquimod: An imidazoquinoline compound with agonistic activity on TLR7.
Resiquimod: Another imidazoquinoline derivative that acts as an agonist for both TLR7 and TLR8.
Enpatoran: A 5-piperidylquinoline derivative developed as a dual TLR7/8 antagonist
Uniqueness: TLR7/8 Antagonist 1 is unique in its potent antagonistic activity against both TLR7 and TLR8, making it a valuable tool for studying the dual inhibition of these receptors. Its imidazoquinoline structure allows for various chemical modifications, enabling the development of new derivatives with potentially improved therapeutic properties .
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate |
InChI |
InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27) |
InChI Key |
ZLDNOUHDDANJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |
Origin of Product |
United States |
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